![molecular formula C17H15FN2O3S B2926158 (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide CAS No. 441291-27-6](/img/structure/B2926158.png)
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide” is a benzothiazole derivative. Benzothiazole derivatives are a class of compounds that have been studied for their potential biological activities .
Molecular Structure Analysis
The compound contains a benzothiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. It also has a fluoro and a methyl substituent on the benzothiazole ring, and a dimethoxybenzamide group attached via a double bond .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions, including electrophilic substitution, due to the electron-rich nature of the thiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the fluoro substituent could affect the compound’s reactivity and the dimethoxybenzamide group could influence its solubility .Applications De Recherche Scientifique
Antimicrobial Applications
Compounds with structures similar to "(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide" have been synthesized and evaluated for their antimicrobial properties. Research by Desai, Rajpara, and Joshi (2013) demonstrated that 5-arylidene derivatives, which include fluorine atoms in the benzoyl group and are synthesized through Knoevenagel condensation, exhibit significant antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the fluorine atom was found to be essential for enhancing antimicrobial activity (N. Desai, K. M. Rajpara, V. V. Joshi, 2013; N. Desai, K. M. Rajpara, V. V. Joshi, 2013).
Antiproliferative Applications
Thiazolide and its derivatives, including those similar to the chemical , have shown potential in antiproliferative applications, particularly against cancer cells. A study on the novel class of anti-infectious agents, thiazolides, highlighted their ability to induce cell death in colon carcinoma cell lines, suggesting a different molecular target in cancer cells compared to intestinal pathogens (A. Brockmann, T. Strittmatter, S. May, K. Stemmer, A. Marx, T. Brunner, 2014).
Imaging Applications
Research into novel radioligands for positron emission tomography (PET) imaging has identified compounds with thiazol-2-yl and fluorobenzamide components as promising candidates. These compounds, designed for imaging metabotropic glutamate receptor type 1 (mGluR1) in the brain, exhibit high binding affinity and specific distribution patterns, underscoring their potential for studying neurological disorders and brain functions (Masayuki Fujinaga, Tomoteru Yamasaki, Joji Yui, et al., 2012; A. Satoh, Yasushi Nagatomi, Y. Hirata, et al., 2009).
Orientations Futures
Benzothiazole derivatives are an active area of research due to their potential biological activities. Future research could involve synthesizing and testing more derivatives, including “(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide”, for various biological activities .
Propriétés
IUPAC Name |
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c1-20-13-7-4-10(18)8-15(13)24-17(20)19-16(21)12-6-5-11(22-2)9-14(12)23-3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBZXAGVYIOXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/no-structure.png)
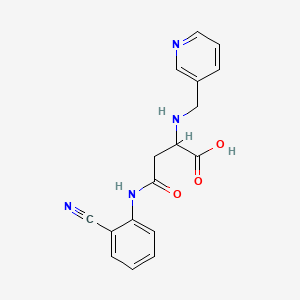
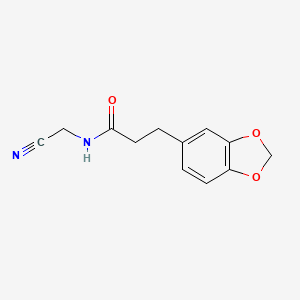

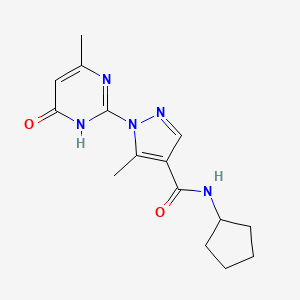
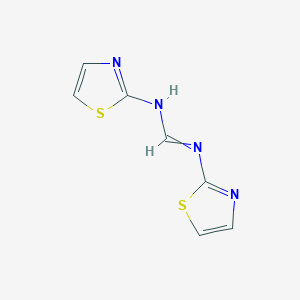

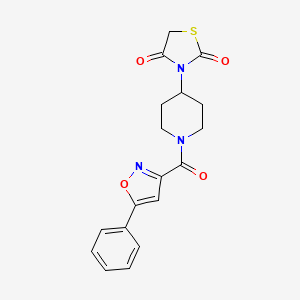
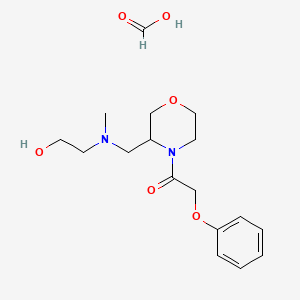
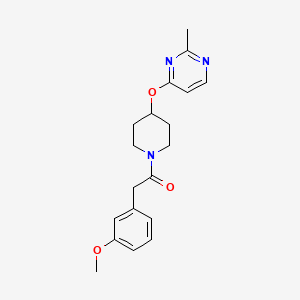
![N-butyl-1,3-dimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2926091.png)
![2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2926096.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzene-1-sulfonamide](/img/structure/B2926099.png)